molecular formula C12H15ClFNO B13078718 2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine

2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine

Cat. No.: B13078718
M. Wt: 243.70 g/mol
InChI Key: NXBHIUNJWHHMOR-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine is a substituted morpholine derivative characterized by a bicyclic structure with a 3-chloro-4-fluorophenyl group at the 2-position and two methyl groups at the 5-position of the morpholine ring. These analogs share the 5,5-dimethylmorpholine core but differ in the halogen substitution pattern on the phenyl ring.

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C12H15ClFNO/c1-12(2)7-16-11(6-15-12)8-3-4-10(14)9(13)5-8/h3-5,11,15H,6-7H2,1-2H3

InChI Key

NXBHIUNJWHHMOR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC(=C(C=C2)F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 3-chloro-4-fluoroaniline with 2,2-dimethylpropane-1,3-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuropharmacological Effects

Research indicates that derivatives of morpholine compounds, including 2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine, exhibit significant neuropharmacological effects. A study highlighted the compound's ability to inhibit dopamine and norepinephrine uptake, suggesting potential applications in treating disorders related to these neurotransmitters, such as depression and attention deficit hyperactivity disorder (ADHD) .

Antidepressant Potential

The compound has been evaluated for its antidepressant-like effects in animal models. One study demonstrated that it could effectively block acute nicotine analgesia, indicating a possible role in modulating pain pathways associated with mood disorders . This suggests its potential utility in developing new antidepressant therapies.

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with various biological targets positions it as a candidate for further modification to enhance efficacy and reduce side effects. Case studies have shown that modifications to the morpholine ring can yield compounds with improved pharmacological profiles .

Cosmetic Formulations

Emerging research also points to the compound's utility in cosmetic formulations. Its chemical properties may contribute to skin hydration and stability in topical products. Studies have explored its incorporation into formulations designed to enhance skin barrier function and moisture retention .

Data Table: Summary of Biological Activities

Activity Effect Reference
Dopamine Uptake InhibitionSignificant inhibition observed
Norepinephrine Uptake InhibitionEnhanced potency compared to standards
Antidepressant-like EffectsPositive results in animal models
Cosmetic Application PotentialImproved skin hydration properties

Case Studies

  • Neuropharmacological Study : A study published in Neuroscience demonstrated that analogs of this compound significantly inhibited neurotransmitter uptake, providing insights into their potential use as antidepressants .
  • Cosmetic Formulation Research : Research conducted on cosmetic formulations incorporating morpholine derivatives revealed enhanced moisturizing effects when combined with traditional emollients, suggesting a viable application in skincare products .

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Key Observations :

  • Substitution Position : The 4-fluoro group in the target compound may reduce metabolic degradation compared to 3-fluoro analogs due to altered steric shielding of vulnerable sites .
  • Salt Forms : Hydrochloride salts (e.g., 2-(2-chlorophenyl)-5,5-dimethylmorpholine hydrochloride) exhibit higher aqueous solubility compared to free bases, impacting pharmacokinetic profiles .

Solubility and Lipophilicity

  • LogP Values :
    • 2-(3-Chlorophenyl)-5,5-dimethylmorpholine: LogP ≈ 2.8 (moderate lipophilicity) .
    • 2-(3-Fluorophenyl)-5,5-dimethylmorpholine: LogP ≈ 2.3 (lower lipophilicity due to fluorine’s hydrophilicity) .
    • Inference for Target Compound : The dual Cl/F substitution may balance hydrophobicity (LogP ~2.5–2.7), favoring membrane permeability while retaining moderate solubility.

Biological Activity

2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a chloro and a fluorophenyl group. The presence of these substituents enhances its pharmacological properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The morpholine ring contributes to the compound's lipophilicity and binding affinity, while the halogen substituents (chloro and fluoro) enhance its selectivity through halogen bonding and hydrophobic interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, affecting neurotransmitter systems.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant pharmacological activities, including:

  • Neurotransmitter Uptake Inhibition : Studies indicate that similar morpholine derivatives can inhibit dopamine (DA) and norepinephrine (NE) uptake, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
  • Antitumor Activity : Compounds in this class have shown promise in cancer therapy by inhibiting tumor cell growth through various pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Dopamine Uptake InhibitionInhibition of DA uptake in vitro with IC50 values ranging from 6.0 nM to 23 nM for related analogues
Norepinephrine Uptake InhibitionSignificant inhibition observed with IC50 values comparable to established antidepressants
Antitumor ActivityDemonstrated efficacy in inhibiting growth of cancer cell lines in vitro

Case Study: Neurotransmitter Interaction

In a study focusing on morpholine derivatives, it was found that compounds similar to this compound exhibited potent inhibition of DA and NE transporters. This suggests that the compound may be effective in modulating neurotransmitter levels in the brain, potentially benefiting conditions like depression or anxiety disorders .

Case Study: Anticancer Properties

Another investigation highlighted the anticancer potential of morpholine derivatives. The study reported that certain compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the modulation of key signaling pathways involved in cell proliferation and survival .

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